molecular formula C12H20O2 B14420462 3,3,8,8-Tetramethylcyclooctane-1,2-dione CAS No. 81578-43-0

3,3,8,8-Tetramethylcyclooctane-1,2-dione

Cat. No.: B14420462
CAS No.: 81578-43-0
M. Wt: 196.29 g/mol
InChI Key: OFUVUDZHGRTQMW-UHFFFAOYSA-N
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Description

3,3,8,8-Tetramethylcyclooctane-1,2-dione is an organic compound with the molecular formula C₁₂H₂₀O₂. It is characterized by a cyclooctane ring substituted with four methyl groups at positions 3 and 8, and two ketone groups at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8,8-Tetramethylcyclooctane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3,3,8,8-tetramethylcyclooctane with an oxidizing agent to form the desired diketone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,3,8,8-Tetramethylcyclooctane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,8,8-Tetramethylcyclooctane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,8,8-Tetramethylcyclooctane-1,2-dione involves its interaction with specific molecular targets. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,3,8,8-Tetramethylcyclooctane-1,2-dione is unique due to its combination of a cyclooctane ring with both methyl and diketone substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

81578-43-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3,3,8,8-tetramethylcyclooctane-1,2-dione

InChI

InChI=1S/C12H20O2/c1-11(2)7-5-6-8-12(3,4)10(14)9(11)13/h5-8H2,1-4H3

InChI Key

OFUVUDZHGRTQMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(C(=O)C1=O)(C)C)C

Origin of Product

United States

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